(S)-(+)-1-Cyclohexylethylamine chemical properties and structure
(S)-(+)-1-Cyclohexylethylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-1-Cyclohexylethylamine is a chiral amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its stereochemically defined structure is instrumental in the development of enantiomerically pure compounds, where specific stereoisomers are essential for therapeutic efficacy and selectivity. This technical guide provides an in-depth overview of the chemical properties, structure, and common synthetic methodologies related to (S)-(+)-1-Cyclohexylethylamine. It is intended to be a valuable resource for researchers and professionals engaged in drug discovery, development, and chemical synthesis.
Chemical Properties and Structure
(S)-(+)-1-Cyclohexylethylamine is a colorless to pale yellow liquid with a characteristic amine odor. It is a chiral compound, with the (S)-enantiomer being the focus of this guide.
Chemical Structure
The structure of (S)-(+)-1-Cyclohexylethylamine consists of a cyclohexyl ring attached to an ethylamine (B1201723) backbone, with a stereocenter at the carbon atom bonded to the amino group.
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IUPAC Name: (1S)-1-cyclohexylethanamine
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SMILES: C--INVALID-LINK--N
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InChI Key: XBWOPGDJMAJJDG-ZETCQYMHSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of (S)-(+)-1-Cyclohexylethylamine is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 127.23 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 60 °C at 12 mmHg | [3][4] |
| Melting Point | -15 °C (estimate for (R)-enantiomer) | [5] |
| Density | 0.856 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.4614 | [3][4] |
| Optical Purity | Enantiomeric excess: ≥98.5% | [3] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [3][4] |
| Solubility | Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, petroleum ether, and dichloromethane. Insoluble in water. | [4][6] |
Experimental Protocols
Synthesis of (S)-(+)-1-Cyclohexylethylamine via Reductive Amination
A common method for the synthesis of 1-cyclohexylethylamine is the reductive amination of cyclohexyl methyl ketone. The enantioselective synthesis to obtain the (S)-(+)-isomer can be achieved through various methods, including the use of a chiral auxiliary or a chiral catalyst. A general, representative protocol for reductive amination is described below.
Objective: To synthesize 1-cyclohexylethylamine from cyclohexyl methyl ketone.
Materials:
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Cyclohexyl methyl ketone
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Ammonia (B1221849) or an ammonia source (e.g., ammonium (B1175870) acetate)
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Reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation with H₂)
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Appropriate solvent (e.g., methanol, ethanol)
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Catalyst for hydrogenation (e.g., Raney nickel, Palladium on carbon)
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Acid for workup (e.g., HCl)
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Base for neutralization (e.g., NaOH)
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Organic solvent for extraction (e.g., diethyl ether)
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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Imine Formation: Dissolve cyclohexyl methyl ketone in the chosen solvent. Add the ammonia source. The reaction mixture is stirred, often with heating, to facilitate the formation of the corresponding imine intermediate.
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Reduction:
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Using a chemical reducing agent: Cool the reaction mixture and add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining a controlled temperature.
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Using catalytic hydrogenation: Transfer the imine solution to a hydrogenation reactor. Add the catalyst (e.g., Raney nickel) and pressurize the reactor with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the reaction is complete.
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Workup:
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After the reduction is complete, the catalyst (if used) is removed by filtration.
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The solvent is removed under reduced pressure.
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The residue is dissolved in an organic solvent and washed with water.
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The pH of the aqueous layer is adjusted with an acid to protonate the amine, which can then be separated from non-basic impurities.
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The aqueous layer is then basified with a strong base (e.g., NaOH) to deprotonate the amine.
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Purification: The liberated amine is extracted with an organic solvent. The combined organic extracts are dried over a drying agent, filtered, and the solvent is evaporated to yield the crude product. The final product is purified by distillation under reduced pressure.
Note on Enantioselectivity: To obtain the (S)-(+)-enantiomer specifically, a chiral catalyst or a chiral auxiliary would be introduced during the synthesis. Alternatively, a racemic mixture of 1-cyclohexylethylamine can be resolved using a chiral resolving agent, such as tartaric acid, to separate the two enantiomers.
Applications in Drug Development
(S)-(+)-1-Cyclohexylethylamine is a valuable chiral building block in the synthesis of various pharmaceuticals. Its primary role is to introduce a specific stereocenter into a target molecule, which is often crucial for the drug's efficacy and to minimize off-target effects.[7]
It serves as a key intermediate in the synthesis of anti-cancer compounds, where the chiral amine facilitates the formation of the desired enantiomer with high purity and yield. The cyclohexyl group can also contribute to the biological activity through hydrophobic interactions.[3]
While its structural similarity to some bioactive molecules suggests potential interactions with neurotransmitter systems, specific signaling pathways directly modulated by (S)-(+)-1-Cyclohexylethylamine are not well-documented in publicly available literature. It is more commonly utilized as a structural component in the synthesis of larger, more complex active pharmaceutical ingredients.
Visualizations
Chemical Structure
Caption: 2D representation of the (S)-(+)-1-Cyclohexylethylamine molecule.
Experimental Workflow: Reductive Amination
Caption: A simplified workflow diagram for the synthesis of (S)-(+)-1-Cyclohexylethylamine.
References
- 1. (S)-(+)-1-环己基乙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. (R)-(-)-1-Cyclohexylethylamine CAS#: 5913-13-3 [m.chemicalbook.com]
- 6. (R)-(-)-1-Cyclohexylethylamine | 5913-13-3 [chemicalbook.com]
- 7. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
